2-(1,2-Dibromo-2-phenylethyl)pyridine

Description

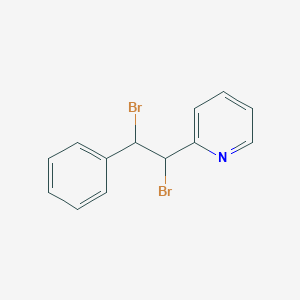

2-(1,2-Dibromo-2-phenylethyl)pyridine is a brominated pyridine derivative characterized by a phenylethyl group substituted with two bromine atoms at the 1- and 2-positions. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of bromine substituents, making it a candidate for applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves bromination of precursor pyridine derivatives or coupling reactions under controlled conditions.

Properties

CAS No. |

6294-62-8 |

|---|---|

Molecular Formula |

C13H11Br2N |

Molecular Weight |

341.04 g/mol |

IUPAC Name |

2-(1,2-dibromo-2-phenylethyl)pyridine |

InChI |

InChI=1S/C13H11Br2N/c14-12(10-6-2-1-3-7-10)13(15)11-8-4-5-9-16-11/h1-9,12-13H |

InChI Key |

KFSIDJQXMLKJRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dibromo-2-phenylethyl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-phenylethylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and bromine concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromo-2-phenylethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 2-phenylethylpyridine.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the phenyl ring or the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the bromine atoms.

Reduction Reactions: 2-Phenylethylpyridine.

Oxidation Reactions: Compounds with new functional groups on the aromatic rings.

Scientific Research Applications

2-(1,2-Dibromo-2-phenylethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,2-dibromo-2-phenylethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- Brominated Pyridines : Bromine atoms in pyridine derivatives significantly influence reactivity. For example, 2-(imidazo[1,2-b]pyridine) derivatives with bromine substituents exhibit altered fluorescence quantum yields (φ) and radiative decay constants (krad). Quaternization of pyridinic nitrogen in these compounds reduces φ from ~22% to <5% and lowers k.="" bromine’s="" by="" effects="" electron-withdrawing="" highlighting="" li="" sub>="" ~50%,="">

- Phenylethyl-Substituted Analogues : Diphenidine isomers (e.g., 1-(1,2-diphenylethyl)piperidine and 1-(2,2-diphenylethyl)pyrrolidine) demonstrate how substituent positioning affects physicochemical properties. The 1,2-diphenylethyl configuration increases steric hindrance, reducing solubility compared to 2,2-substituted isomers .

>rad<>

Table 1: Key Properties of Brominated Pyridine Derivatives

| Compound | Fluorescence Quantum Yield (φ) | Radiative Decay Constant (krad, s<sup>−1</sup>) | Solubility in DCM |

|---|---|---|---|

| 2-(imidazo[1,2-b]pyridine) (1) | 22% | 3.65 × 10<sup>7</sup> | High |

| Quaternized Derivative (1q) | <5% | 1.73 × 10| Moderate |

>7<> |

| Diphenidine Isomers | N/A | N/A | Low (1,2-subst.) |

Optical and Electronic Properties

- Charge Transfer and Absorption : Brominated pyridines, such as 2-(imidazo[1,2-b]pyridine) derivatives, exhibit bathochromic shifts (~50–90 nm) in UV-Vis spectra upon quaternization due to charge transfer transitions. Similar shifts are expected in 2-(1,2-Dibromo-2-phenylethyl)pyridine due to bromine’s electron-withdrawing nature .

- Solid-State Behavior : Polystyrene (PS) matrices reduce aggregation in 2-(imidazo[1,2-b]pyridine) derivatives, shifting emission spectra by 40–60 nm. This suggests that this compound may require similar stabilization for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.